![molecular formula C10H12O4 B3369829 3-(1,3-Benzodioxol-5-yloxy)-1-propanol CAS No. 247228-25-7](/img/structure/B3369829.png)
3-(1,3-Benzodioxol-5-yloxy)-1-propanol
Overview
Description
The compound “3-(1,3-Benzodioxol-5-yloxy)-1-propanol” is an organic compound containing a benzodioxol group (a benzene ring fused to a 1,3-dioxol ring) and a propanol group (a three-carbon chain with a hydroxyl group at one end). The “5-yloxy” indicates that the propanol group is attached to the benzodioxol ring at the 5-position .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzodioxol ring system, which is a type of aromatic ether, and a propanol group, which is a type of alcohol. These functional groups could potentially engage in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be predicted based on its structure and the properties of its functional groups. For example, we might expect this compound to have moderate polarity due to the presence of the benzodioxol and propanol groups .Scientific Research Applications
Fragrance Material Review
1,3-Benzodioxole-5-propanol, a related compound, is used in fragrance materials. A toxicologic and dermatologic review of its use in fragrances has been conducted, focusing on its safety and physical properties (McGinty, Letizia, & Api, 2012).
Organic Impurity Profiling
Studies on the synthesis and organic impurity profile of methylone, derived from catechol, have involved 1,3-benzodioxole. This research aims to understand the structural elucidation and origin of organic impurities in synthesized compounds (Heather, Bortz, Shimmon, & McDonagh, 2017).
Alcohol Oxidation System
An efficient alcohol oxidation system using 1,3-benzodioxole derivatives has been developed. This research is significant for environmentally friendly organic solvent synthesis and the recycling of certain reagents (Li & Zhang, 2009).
Molecular Modifications in Chemosterilants
Benzyl-1,3-benzodioxole, a structurally related compound, has been studied for its use in insect chemosterilants. This includes exploring different molecular modifications to enhance its efficacy and understanding its biological potential (Matolcsy et al., 1986).
Synthesis of Novel Compounds
Research has been conducted on the synthesis of novel compounds incorporating 1,3-benzodioxol, highlighting its utility in developing new chemical entities with potential applications in various fields (Chauhan, Joshi, Singh, & Sachdeva, 2008).
Supramolecular Structures
Studies on the supramolecular structures of compounds derived from 1,3-benzodioxol have been conducted to understand their molecular-electronic structures and aggregation patterns, important for various applications in chemistry and material science (Low et al., 2004).
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1-benzo[1,3]dioxol-5-yl-indoles, have been reported to exhibit anticancer activity against various cancer cell lines . These compounds are designed based on the activity of indoles against cancer cells, suggesting that the target could be related to cancer pathways .
Mode of Action
It can be inferred from related compounds that it may interact with its targets, leading to changes that inhibit the growth of cancer cells
Biochemical Pathways
Related compounds have been shown to affect microtubule assembly, causing mitotic blockade and cell apoptosis . This suggests that 3-(1,3-Benzodioxol-5-yloxy)-1-propanol may also affect similar pathways, leading to downstream effects such as cell cycle arrest and apoptosis .
Pharmacokinetics
Related compounds have been shown to have a high probability of human intestinal absorption and blood-brain barrier penetration
Result of Action
Related compounds have been shown to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells . This suggests that 3-(1,3-Benzodioxol-5-yloxy)-1-propanol may have similar effects.
properties
IUPAC Name |
3-(1,3-benzodioxol-5-yloxy)propan-1-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c11-4-1-5-12-8-2-3-9-10(6-8)14-7-13-9/h2-3,6,11H,1,4-5,7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DETIXCLFDUOEGJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)OCCCO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,3-Benzodioxol-5-yloxy)-1-propanol | |
CAS RN |
247228-25-7 | |
Record name | 3-(1,3-dioxaindan-5-yloxy)propan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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